molecular formula C24H24N6O4S2 B11701403 N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide

N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide

Cat. No.: B11701403
M. Wt: 524.6 g/mol
InChI Key: WLNTVAMLJQIGAP-UHFFFAOYSA-N
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Description

N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide: is a complex organic compound featuring a benzamide group linked to a thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with benzoyl chloride in the presence of a base such as triethylamine.

    Ethoxy Linkage Formation: The ethoxy groups are introduced through etherification reactions, typically using ethylene glycol derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted ethoxy derivatives.

Scientific Research Applications

N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzimidazole ring, known for their biological activity.

    Thiadiazoles: Compounds with a thiadiazole ring, used in various chemical and biological applications.

Uniqueness

N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide is unique due to its combination of benzamide and thiadiazole moieties, providing a distinct set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H24N6O4S2

Molecular Weight

524.6 g/mol

IUPAC Name

N-[5-[2-[2-[2-(5-benzamido-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H24N6O4S2/c31-21(17-7-3-1-4-8-17)25-23-29-27-19(35-23)11-13-33-15-16-34-14-12-20-28-30-24(36-20)26-22(32)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)

InChI Key

WLNTVAMLJQIGAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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